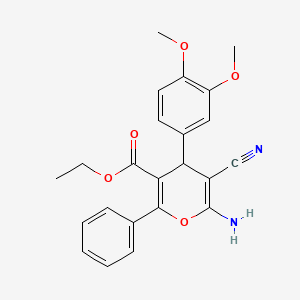
ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-phenyl-4H-pyran-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-phenyl-4H-pyran-3-carboxylate is a compound that belongs to the class of organic compounds known as pyran carboxylates. These compounds are characterized by a pyran ring, which is a six-membered heterocyclic ring containing one oxygen atom and five carbon atoms, substituted with various functional groups such as amino, cyano, and carboxylate esters.
Synthesis Analysis
The synthesis of related ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates has been achieved through reactions with nucleophilic reagents, leading to a variety of derivatives . A four-component reaction involving the sodium salt of diethyloxaloacetate, an aromatic aldehyde, hydrazine hydrate, and malononitrile has been used to synthesize ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates . Additionally, a water-mediated synthesis protocol has been developed for ethyl 6-amino-4-aryl-5-cyano-2-propyl-4H-pyran-3-carboxylates, utilizing ethyl 3-oxohexanoate, malononitrile, and corresponding aldehydes .
Molecular Structure Analysis
The molecular structure of ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate, a related compound, has been determined through single crystal X-ray structural analysis, revealing a flattened-boat conformation of the pyran ring with the phenyl group nearly perpendicular to it . Similarly, the crystal structure of ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate has been elucidated, showing that the pyran and pyrazole rings are almost coplanar, and the phenyl ring is almost perpendicular to these two rings .
Chemical Reactions Analysis
The ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can undergo various chemical reactions to form different derivatives, such as 1,6-diazanaphthalene, pyrano[2,3-c]pyrazole, and isoxazolo[3,4-b]pyridine, among others, when treated with reagents like malononitrile, hydrazine hydrate, and hydroxylamine hydrochloride . These reactions demonstrate the versatility and reactivity of the pyran carboxylate scaffold.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their functional groups and molecular structure. For instance, the presence of the amino and cyano groups can contribute to the formation of hydrogen bonds, which can affect solubility and reactivity. The crystal structure analysis provides insights into the conformation and potential intermolecular interactions, such as hydrogen bonding and π-π interactions, which can influence the compound's stability and solid-state properties .
科学的研究の応用
Ultrasound-Assisted Synthesis in Aqueous Media
Research has highlighted the efficient synthesis of ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-phenyl-4H-pyran-3-carboxylate derivatives via ultrasound-assisted methods. This approach is noted for its environmental friendliness, use of readily available reagents, and high yield, demonstrating a significant advancement in the synthesis of complex organic molecules (Kumbhani et al., 2022).
Corrosion Inhibition
Another critical application involves its use in corrosion inhibition. Pyran derivatives, including structurally related compounds, have been synthesized and studied for their efficiency in mitigating corrosion on metal surfaces, particularly in acidic environments. Their effectiveness as corrosion inhibitors has been attributed to their ability to form stable adsorption layers on metal surfaces, thereby preventing corrosion. These findings are supported by both experimental and computational studies, indicating the compounds' potential in industrial applications where corrosion resistance is crucial (Saranya et al., 2020).
DFT Analysis and Molecular Structure
Further research has been conducted on the theoretical characterization of ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-phenyl-4H-pyran-3-carboxylate derivatives using Density Functional Theory (DFT). These studies offer insights into the compound's electronic structure and molecular interactions, which are essential for understanding its reactivity and potential applications in materials science and pharmacology. The analysis of supra-molecular assemblies formed by these compounds suggests the presence of significant hydrogen bonding and π–π interactions, which could influence their physical properties and reactivity (Chowhan et al., 2020).
Antimicrobial Activity
There is also interest in the antimicrobial properties of pyran derivatives. Studies have demonstrated the synthesis of related compounds and their evaluation against various bacterial and fungal strains. The research indicates that some derivatives exhibit promising antimicrobial activity, suggesting potential applications in the development of new antimicrobial agents. This area of research is particularly relevant in addressing the challenge of antibiotic resistance (Ghashang et al., 2013).
特性
IUPAC Name |
ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-phenyl-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c1-4-29-23(26)20-19(15-10-11-17(27-2)18(12-15)28-3)16(13-24)22(25)30-21(20)14-8-6-5-7-9-14/h5-12,19H,4,25H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BODJPMNOAGOQPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC(=C(C=C2)OC)OC)C#N)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-phenyl-4H-pyran-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 7-(pyridin-3-yl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2516915.png)
![Methyl 4-({2-[(tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)butanoate](/img/structure/B2516916.png)
![8-Methyl-6-oxa-9-azaspiro[4.5]decane](/img/structure/B2516917.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2516918.png)
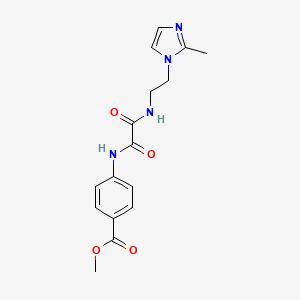
![2-(2-imidazo[1,2-a]pyrimidin-2-ylethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B2516923.png)
![(E)-N-({1-[(2-nitrophenyl)methyl]-1H-pyrrol-2-yl}methylidene)hydroxylamine](/img/structure/B2516926.png)
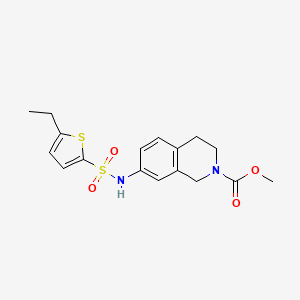
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2516928.png)
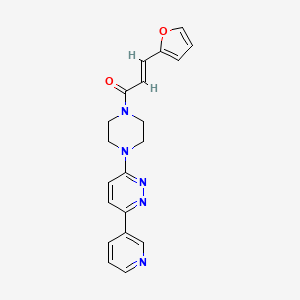
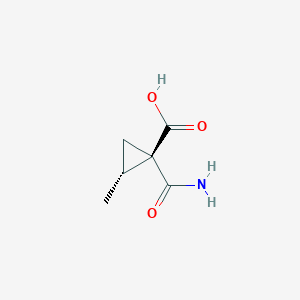
![1-(2-methylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2516935.png)
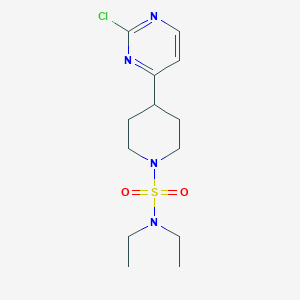
![3-(4-ethylphenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2516937.png)